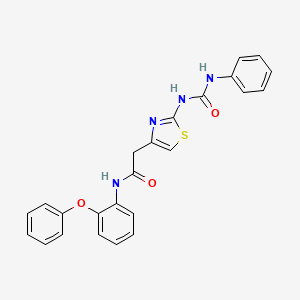

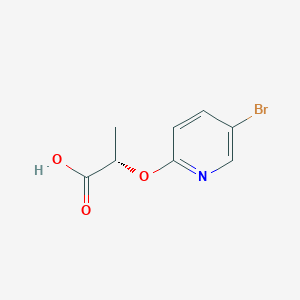

![molecular formula C13H13N3O2 B2943980 2,7-二环丙基吡唑并[1,5-a]嘧啶-5-甲酸 CAS No. 1225826-07-2](/img/structure/B2943980.png)

2,7-二环丙基吡唑并[1,5-a]嘧啶-5-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . For instance, Harris et al. designed a method focused on the generation of disubstituted cyclopropanes .科学研究应用

合成和抗炎应用

- 嘧啶类药物表现出广泛的药理作用,包括抗炎特性。嘧啶衍生物的合成、抗炎作用和构效关系已得到探索,证明了它们作为抗炎剂的潜力。对各种合成方法和众多嘧啶的显着抗炎作用进行了详细分析,并提出了开发具有增强活性和最小毒性的新型嘧啶的未来研究方向 (Rashid 等人,2021 年)。

区域取向和选择性

- 吡唑并[1,5-a]嘧啶合成中的区域取向和区域选择性已被强调,这突出了理解这些方面对于开发具有特定生物活性的化合物的重要性。这篇综述讨论了氨基吡唑与双亲电试剂的反应,提供了对该领域合成挑战和机会的见解 (Mohamed 和 Mahmoud,2019 年)。

合成中的杂化催化剂

- 杂化催化剂在合成吡喃嘧啶支架中起着至关重要的作用,吡喃嘧啶支架因其广泛的合成应用和生物利用度而对医药行业具有价值。该综述涵盖了合成途径和各种催化剂在开发吡喃嘧啶衍生物中的应用,突出了这些催化剂在合成结构复杂且生物学上重要的分子中的重要性 (Parmar 等人,2023 年)。

构效关系

- 嘧啶衍生物的构效关系及其多样的生物活性已得到综述,包括抗菌、抗癌、抗炎和抗惊厥作用。这篇综述强调了嘧啶核苷酸上取代基位置在影响生物活性中的重要性,为设计具有靶向活性的新化合物提供了基础 (Natarajan 等人,2022 年)。

作用机制

Target of Action

The primary target of 2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties .

Result of Action

The result of the action of 2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the inhibition of cell proliferation . This is achieved through the alteration of cell cycle progression and the induction of apoptosis within cells .

Action Environment

The action, efficacy, and stability of 2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

属性

IUPAC Name |

2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(18)10-5-11(8-3-4-8)16-12(14-10)6-9(15-16)7-1-2-7/h5-8H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAHZOOCCYGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC3=CC(=NN23)C4CC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)

![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)

![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)